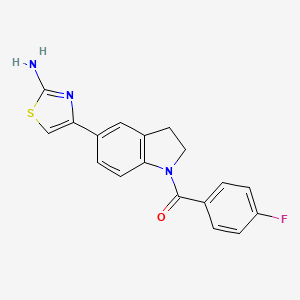

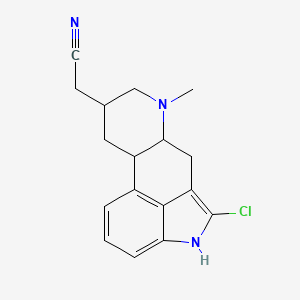

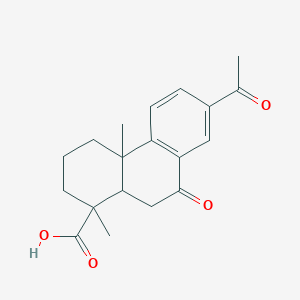

![molecular formula C6H6BrN3O B12294808 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one est un composé hétérocyclique qui a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé est caractérisé par un noyau pyrazolo[1,5-a]pyrazine avec un atome de brome en position 2 et un groupe cétone en position 4.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-bromo-3-aminopyrazine avec l'acétoacétate d'éthyle en présence d'une base, suivie de étapes de cyclisation et d'oxydation pour obtenir le composé souhaité.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale impliquerait le développement à grande échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réactifs rentables et la mise en œuvre de techniques de purification efficaces pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome en position 2 peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Oxydation et réduction : Le groupe cétone en position 4 peut être réduit en alcool ou oxydé en dérivé d'acide carboxylique.

Réactions de cyclisation : Le composé peut participer à d'autres réactions de cyclisation pour former des structures hétérocycliques plus complexes.

Réactifs et conditions courantes

Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols en présence d'une base ou d'un catalyseur.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Produits majeurs

Produits de substitution : Selon le nucléophile utilisé, les produits peuvent inclure des dérivés 2-amino ou 2-thio.

Produits d'oxydation : L'oxydation du groupe cétone peut produire des dérivés d'acide carboxylique.

Produits de réduction : La réduction du groupe cétone donne l'alcool correspondant.

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes ou anticancéreuses.

Médecine : Exploré comme un composé de tête potentiel pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaires dans la synthèse de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de la this compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. L'atome de brome et le groupe cétone jouent un rôle crucial dans son affinité de liaison et sa spécificité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.

Applications De Recherche Scientifique

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials or as intermediates in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-one : Structure similaire, mais avec un cycle pyrimidine au lieu d'un cycle pyrazine.

4,5,6,7-Tétrahydropyrazolo[1,5-a]pyrazine : Manque l'atome de brome et le groupe cétone, ce qui entraîne une réactivité et des applications différentes.

Unicité

La 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one est unique en raison de la présence à la fois de l'atome de brome et du groupe cétone, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Ses caractéristiques structurales en font un composé polyvalent pour diverses applications synthétiques et de recherche.

Propriétés

IUPAC Name |

2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNVNERGMIGLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

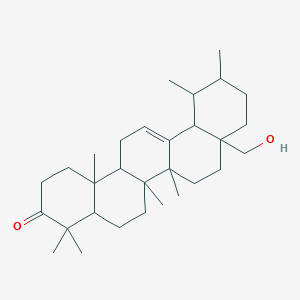

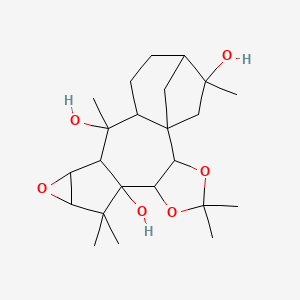

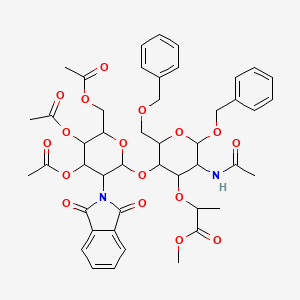

![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)

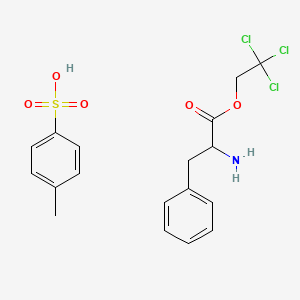

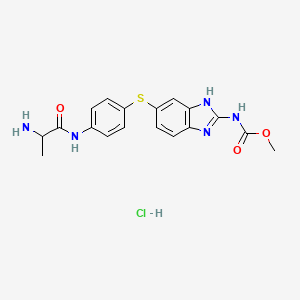

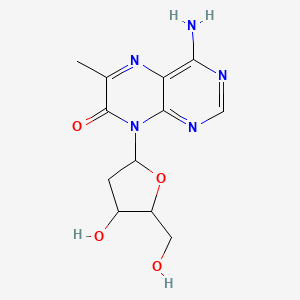

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

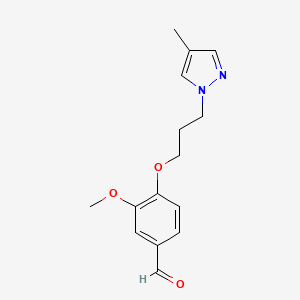

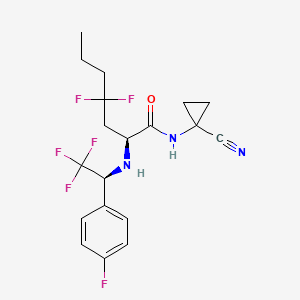

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)